P22 Exhibits 3.7-Fold Superior PD-1/PD-L1 Inhibitory Potency Relative to Its Parent Inhibitor BMS-8 in HTRF Binding Assays
P22 demonstrates a 3.7-fold improvement in PD-1/PD-L1 inhibitory potency compared to the parent small-molecule inhibitor BMS-8 when evaluated under identical assay conditions [1]. The incorporation of the pomalidomide E3 ligase-recruiting moiety via a linker to the BMS-8-derived warhead scaffold did not compromise target engagement; rather, it enhanced binding affinity [1]. This quantitative improvement positions P22 as a more potent inhibitor than the warhead alone.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition potency (IC50) |
|---|---|
| Target Compound Data | 39.2 nM |
| Comparator Or Baseline | BMS-8 (parent small-molecule inhibitor, non-PROTAC): IC50 = 146 nM |
| Quantified Difference | 3.7-fold more potent (39.2 nM vs 146 nM) |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) binding assay measuring PD-1/PD-L1 interaction disruption |
Why This Matters
This head-to-head comparison demonstrates that P22's bifunctional PROTAC design does not compromise target-binding potency relative to its parent inhibitor, providing procurement justification over BMS-8 for studies requiring both inhibition and degradation capabilities.
- [1] Cheng B, Ren Y, Cao H, Chen J. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1. Eur J Med Chem. 2020;199:112377. View Source
